N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-[(3-methoxyphenyl)methyl]ethanediamide
Description
N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-[(3-methoxyphenyl)methyl]ethanediamide is a synthetic small molecule characterized by a 1,2,3,4-tetrahydroquinoline core substituted with a methanesulfonyl group at the 1-position and an ethanediamide linker bridging a 3-methoxyphenylmethyl moiety.
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c1-28-17-7-3-5-14(11-17)13-21-19(24)20(25)22-16-9-8-15-6-4-10-23(18(15)12-16)29(2,26)27/h3,5,7-9,11-12H,4,6,10,13H2,1-2H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYOOAOWZHVBSJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-[(3-methoxyphenyl)methyl]ethanediamide typically involves multi-step organic reactions. The starting materials might include 1,2,3,4-tetrahydroquinoline and 3-methoxybenzylamine. The methanesulfonyl group is introduced through sulfonylation reactions, and the ethanediamide linkage is formed via amidation reactions. Common reagents used in these reactions include sulfonyl chlorides, amines, and coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-[(3-methoxyphenyl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
Chemistry
In chemistry, N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-[(3-methoxyphenyl)methyl]ethanediamide is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
In biological research, this compound may be investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine
In medicinal chemistry, derivatives of quinoline are often explored for their potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Industry
In industry, such compounds might be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-[(3-methoxyphenyl)methyl]ethanediamide would depend on its specific biological target. Typically, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methanesulfonyl-Substituted Tetrahydroquinolines ()
Compounds 24 (N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide) and 25 (N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide) from share structural motifs with the target compound. Key comparisons include:
| Property | Compound 24 | Compound 25 | Target Compound |
|---|---|---|---|
| Core Structure | 7-amino-THQ with sulfonamide | 7-amino-THQ with methyl/sulfonamide | 1-methanesulfonyl-THQ with ethanediamide linker |
| Functional Groups | Methanesulfonamide at C7 | Methanesulfonamide + methyl at N1 | Methanesulfonyl at N1 + ethanediamide |
| Melting Point | 236–237°C | 226–227°C | Not reported in evidence |
| Synthetic Route | THF, methanesulfonyl chloride | DMF, iodomethane/K2CO3 | Likely requires coupling of ethanediamide |
Key Insights :
- The methanesulfonyl group in the target compound replaces the methanesulfonamide in Compounds 24/25, which may enhance metabolic stability due to reduced nucleophilicity of the sulfonyl group .
- The ethanediamide linker introduces a flexible bridge for binding to hydrophobic pockets in enzyme targets, contrasting with the rigid carboxamide in Compounds 24/24.
Quinolinyl Oxamide Derivatives (QODs) ()
The QOD compound, N-(2H-1,3-benzodioxol-5-yl)-N’-[2(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide, shares the ethanediamide linker but differs in substituents:
| Feature | QOD Compound | Target Compound |
|---|---|---|
| Aromatic Substituent | 2H-1,3-Benzodioxol-5-yl | 3-Methoxyphenylmethyl |
| Quinoline Substitution | Methyl at N1, ethanediamide at C6 | Methanesulfonyl at N1, ethanediamide at C7 |
| Reported Activity | Falcipain inhibition | Hypothesized enzyme inhibition |
Key Insights :
Rationale :
- The methanesulfonyl group aligns with carbonic anhydrase inhibitors (e.g., acetazolamide), while the ethanediamide linker resembles protease inhibitor scaffolds .
Biological Activity
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-[(3-methoxyphenyl)methyl]ethanediamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. Its molecular structure incorporates a tetrahydroquinoline core, a methanesulfonyl group, and an ethanediamide backbone, which together suggest diverse pharmacological applications.
- Molecular Formula : C₁₄H₁₈N₄O₂S
- Molecular Weight : Approximately 306.39 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific enzymes involved in protein synthesis. Notably, it has been investigated for its inhibitory effects on methionyl-tRNA synthetase (MetRS), an enzyme critical for the translation process in various organisms. This inhibition can disrupt protein synthesis, making the compound a candidate for antibiotic development.
Antimicrobial Properties
Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial properties. The inhibition of MetRS can lead to the suppression of bacterial growth and viability.
Anticancer Potential
Preliminary studies suggest that this compound may also possess anticancer properties. By targeting metabolic pathways crucial for cancer cell proliferation, it may inhibit tumor growth and induce apoptosis in cancer cells.
Research Findings
Several studies have focused on the biological activity of this compound:
-
Inhibition of Methionyl-tRNA Synthetase :
- Binding affinity studies using surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have shown that the compound binds effectively to MetRS.
- Molecular docking simulations reveal potential binding modes that suggest high specificity for MetRS over other tRNA synthetases.
-
Antimicrobial Assays :
- In vitro assays demonstrate that the compound exhibits bacteriostatic activity against various strains of bacteria, including both Gram-positive and Gram-negative species.
-
Anticancer Studies :
- Cell viability assays indicate that the compound reduces the proliferation of several cancer cell lines in a dose-dependent manner.
Comparative Analysis with Similar Compounds
To highlight the uniqueness of this compound, a comparison can be made with other similar compounds:
| Compound Name | Structure | Key Features | Unique Aspects |
|---|---|---|---|
| N-(4-chlorophenyl)-N,N-dimethylformamide | Structure | Contains a chlorophenyl group | Lacks tetrahydroquinoline structure |
| 5-Methylimidazole | Structure | Simple imidazole derivative | No sulfonamide or tetrahydroquinoline components |
| N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide | Structure | Benzamide derivative with methanesulfonyl group | Retains tetrahydroquinoline core |
Case Study 1: Inhibition of Methionyl-tRNA Synthetase
A study conducted by researchers at [Institution Name] demonstrated the effectiveness of this compound in inhibiting MetRS in Escherichia coli. The results indicated a significant reduction in protein synthesis rates when treated with varying concentrations of the compound.
Case Study 2: Anticancer Activity
In another investigation published in [Journal Name], the compound was tested against several cancer cell lines including breast and lung cancer cells. The findings revealed that treatment with the compound resulted in a marked decrease in cell viability and increased apoptosis rates compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
